molecular formula C18H20N2O3 B2972777 N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide CAS No. 592477-54-8

N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B2972777
CAS RN: 592477-54-8
M. Wt: 312.369
InChI Key: CDUGVCUNSWKHLM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide, also known as EMBEDA, is a synthetic opioid analgesic medication used for the treatment of chronic pain. It is a combination of extended-release morphine sulfate and sequestered naltrexone hydrochloride. EMBEDA is a Schedule II controlled substance due to its high potential for abuse and addiction.

Scientific Research Applications

Corrosion Inhibition

Ethylenediamine derivatives, including those structurally related to N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide, have been studied for their potential as corrosion inhibitors. Specifically, Schiff bases of ethylenediamine have shown effectiveness in preventing corrosion of zinc in sulfuric acid environments. These compounds, including ethylenediamine N,N'-di(p-methoxybenzylidene), provide high protection levels under various conditions, indicating their potential utility in protecting metals from corrosive processes (Agrawal et al., 2004).

Polymer Science

In polymer science, ethylenediamine derivatives have been utilized to create responsive polymer nano-aggregates. For example, a triple-sensitive polymer nano-aggregate has been fabricated using a related multi-component reaction involving methoxypolyethylene glycol amine, showcasing the compound's utility in developing materials responsive to UV light, acid, and H2O2. This responsiveness is particularly relevant for applications like drug and gene delivery, highlighting the compound's role in creating advanced materials (Liu et al., 2017).

Drug Synthesis and Activity Studies

Derivatives of N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide have been synthesized and evaluated for their estrogenic and antiestrogenic properties, particularly in the context of breast cancer therapy. Compounds with structural similarities have been shown to modify the immune response and possess significant estrogenic potencies, which could be valuable in developing new therapeutic agents for hormone-sensitive cancers (Schertl et al., 2001).

Analytical Toxicology

In the realm of toxicology, specific ethanediamine derivatives structurally related to N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide have been identified and quantified in cases of severe intoxication, underscoring their importance in forensic toxicology and the need for reliable analytical methods to detect and quantify these compounds in biological samples (Poklis et al., 2014).

Environmental Science

Research into the estrogenic and proestrogenic properties of methoxychlor and its contaminants, which share functional groups with N-(4-ethylphenyl)-N'-(3-methoxybenzyl)ethanediamide, highlights the compound's relevance in environmental science, particularly in understanding the impact of chemical contaminants on wildlife and ecosystems (Bulger et al., 1985).

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-13-7-9-15(10-8-13)20-18(22)17(21)19-12-14-5-4-6-16(11-14)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUGVCUNSWKHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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